molecular formula C9H14N4 B3024135 5-(Piperazin-1-yl)pyridin-2-amine CAS No. 1082876-26-3

5-(Piperazin-1-yl)pyridin-2-amine

Cat. No.: B3024135
CAS No.: 1082876-26-3
M. Wt: 178.23 g/mol
InChI Key: VBBGHNGROGZGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring linked to a 2-aminopyridine scaffold, a structure frequently employed in the design of biologically active molecules . Its primary research application is as a key synthetic intermediate, most notably in the preparation of Palbociclib impurities and reference standards . The molecular formula of the compound is C9H14N4, and it has a molecular weight of 178.23 g/mol . Predicted physical properties include a density of 1.163 g/cm³ and a boiling point of 401.7 °C . Researchers should handle this material with appropriate care. Safety information indicates potential health hazards, including toxicity if swallowed, skin irritation, and serious eye irritation . It is essential to follow safe laboratory practices and refer to the associated Safety Data Sheet. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Regulatory notes specify that this compound is not listed on the TSCA inventory . For consistent storage and stability, it is recommended to keep the material in a dark place, sealed in a dry environment, and stored at 2-8°C .

Properties

IUPAC Name

5-piperazin-1-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N4/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBGHNGROGZGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651295
Record name 5-(Piperazin-1-yl)pyridin-2-amine
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Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082876-26-3
Record name 5-(1-Piperazinyl)-2-pyridinamine
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Record name 5-(Piperazin-1-yl)pyridin-2-amine
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Record name 5-(piperazin-1-yl)pyridin-2-amine
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Record name 5-(1-PIPERAZINYL)-2-PYRIDINAMINE
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Advanced Synthetic Methodologies and Process Optimization for 5 Piperazin 1 Yl Pyridin 2 Amine

Established Synthetic Routes and Reaction Conditions for the Pyridine-Piperazine Core

The synthesis of the 5-(piperazin-1-yl)pyridin-2-amine scaffold relies on robust and well-established chemical transformations. The formation of the crucial pyridine-piperazine core is typically achieved through methods that create carbon-nitrogen bonds, such as palladium-catalyzed aminations and nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Amination Approaches in the Synthesis of Substituted Aminopyridines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of C-N bonds and the synthesis of aminopyridines. nih.govacs.org This methodology is broadly applicable to the coupling of various amines with aryl and heteroaryl halides or triflates. In the context of synthesizing the precursor to this compound, this reaction would typically involve coupling a protected piperazine (B1678402) with a suitably substituted halopyridine.

The effectiveness of this transformation is highly dependent on the choice of catalyst, ligand, and base. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. acs.org For instance, the use of a palladium precatalyst based on the biarylphosphine ligand tBuBrettPhos has been shown to be efficient for the amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions, a strategy that can be extended to pyridine (B92270) systems. acs.org The reaction conditions generally involve a palladium source (e.g., Pd₂(dba)₃ or a precatalyst), a phosphine ligand, a base (e.g., NaOtBu, Cs₂CO₃), and an aprotic solvent like toluene (B28343) or dioxane, with reaction temperatures ranging from room temperature to elevated temperatures.

Table 1: Representative Conditions for Palladium-Catalyzed Amination

Component Example Role
Palladium Source Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Palladium(II) acetate (B1210297) (Pd(OAc)₂) Catalyst
Ligand tBuBrettPhos, XPhos, BINAP Stabilizes palladium center, facilitates catalytic cycle
Base Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃) Activates the amine nucleophile
Substrate 5-Bromo-2-aminopyridine (or protected form) Electrophile
Nucleophile Piperazine (or protected form, e.g., Boc-piperazine) Amine source

| Solvent | Toluene, Dioxane | Reaction medium |

Nucleophilic Substitution Strategies for Piperazine Moiety Introduction

Nucleophilic aromatic substitution (SNAr) provides a classical and direct route for introducing the piperazine moiety onto an electron-deficient pyridine ring. youtube.com The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to attack by nucleophiles. gcwgandhinagar.comyoutube.com This effect is most pronounced at the positions ortho and para (C2, C4, C6) to the ring nitrogen, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitrogen atom. stackexchange.comyoutube.com

To synthesize this compound, a typical SNAr strategy would involve reacting a pyridine derivative bearing a good leaving group (e.g., a halogen like chlorine or fluorine) at the 5-position with piperazine. The amino group at the 2-position, being an electron-donating group, can influence the reactivity. The reaction is often performed at elevated temperatures, sometimes in the presence of a base to neutralize the generated acid (e.g., HCl). youtube.com The choice of solvent can range from polar aprotic solvents like DMSO or DMF to high-boiling point alcohols.

The general mechanism proceeds via an addition-elimination pathway:

Nucleophilic Attack: The piperazine nitrogen attacks the carbon atom bearing the leaving group, disrupting the aromaticity of the pyridine ring and forming a high-energy anionic intermediate (Meisenheimer complex). stackexchange.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. youtube.com

Multicomponent Reaction Systems for Related Aminopyridine Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like 2-aminopyridines from simple, readily available starting materials in a single synthetic operation. mdpi.comcitedrive.com While not typically used to directly synthesize this compound in one pot, MCRs are highly valuable for preparing the core 2-aminopyridine (B139424) structure, which can then be further functionalized.

A common MCR for 2-aminopyridines is a four-component reaction involving a ketone, an aldehyde, malononitrile, and an ammonium (B1175870) salt (like ammonium carbonate) as the nitrogen source for the amino group and the pyridine ring. mdpi.com These reactions can often be performed under solvent-free conditions, enhancing their environmental friendliness. mdpi.comnih.govresearchgate.net Another variation is a three-component reaction using enaminones, primary amines, and malononitrile. nih.govresearchgate.net These methods provide rapid access to a diverse library of substituted 2-aminopyridines.

Table 2: Example of a Multicomponent Synthesis of 2-Aminopyridine Derivatives mdpi.com

Component 1 Component 2 Component 3 Conditions Product Type

Strategies for Impurity Control and Reaction Selectivity in the Synthesis of this compound

In any chemical synthesis, particularly for pharmaceutical intermediates, controlling impurities and ensuring high reaction selectivity are paramount. The synthesis of this compound, which is a known impurity in the production of the anticancer agent Palbociclib, requires careful optimization to minimize side products. pharmaffiliates.com

Common Impurities and Side Reactions:

Over-alkylation/arylation: In the SNAr or Buchwald-Hartwig reaction, if unprotected piperazine is used, the secondary amine can react further with the pyridine electrophile, leading to the formation of a dimeric impurity. Using a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine), is a standard strategy to prevent this. The Boc group can be removed in a subsequent step.

Positional Isomers: If the starting pyridine has multiple potential leaving groups or reactive sites, a mixture of isomers can be formed. The inherent electronic properties of the substituted pyridine generally direct the substitution, but careful control of reaction conditions (e.g., temperature, stoichiometry) is necessary to enhance regioselectivity.

Hydrolysis/Dehalogenation: In palladium-catalyzed reactions, side reactions such as the reduction of the starting halide (dehalogenation) can occur, leading to the formation of unsubstituted 2-aminopyridine. In SNAr reactions, hydrolysis of the leaving group can occur if water is present.

Nitrosation: An impurity identified as 5-(4-nitrosopiperazin-1-yl)pyridin-2-amine has been reported, suggesting that under certain conditions, the secondary amine of the piperazine ring can undergo nitrosation. simsonpharma.com This highlights the need to control reagents and avoid sources of nitrous acid.

Strategies for Control and Selectivity:

Use of Protecting Groups: As mentioned, employing a protecting group like Boc on the piperazine nitrogen is the most effective way to prevent di-substitution and other side reactions at the distal nitrogen. nih.gov

Optimization of Reaction Conditions: Fine-tuning parameters such as the catalyst/ligand ratio, base strength, temperature, and reaction time can significantly improve the yield of the desired product and minimize side reactions. nih.gov

Purification Methods: Robust purification techniques, such as column chromatography or crystallization, are essential to remove any formed impurities and isolate the this compound to the high purity required for pharmaceutical applications.

Derivatization Techniques on the this compound Scaffold

This compound is a versatile building block with two primary reactive sites available for further functionalization: the 2-amino group on the pyridine ring and the secondary amine within the piperazine moiety. pharmaffiliates.com This dual reactivity allows for the construction of more complex molecules, such as the CDK4/6 inhibitor Palbociclib, where both nitrogens are functionalized.

Functionalization of the Piperazine Nitrogen

The secondary amine of the piperazine ring is a strong nucleophile and can readily undergo a variety of chemical transformations. This allows for the introduction of diverse substituents, which is a key strategy in drug discovery to modulate properties like potency, selectivity, and pharmacokinetics.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation/Reductive Amination: Reaction with alkyl halides or with aldehydes/ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce alkyl groups.

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

N-Arylation: Palladium-catalyzed or copper-catalyzed (Ullmann) coupling with aryl halides to form N-aryl piperazines.

A notable example is the N-methylation of a related piperazine-containing precursor with [¹¹C]methyl triflate to synthesize a carbon-11 (B1219553) labeled PET tracer, demonstrating a direct alkylation approach. nih.gov The synthesis of Palbociclib involves the reaction of the piperazine nitrogen with an activated pyrimidine (B1678525) derivative.

Table 3: Examples of Functionalization on the Piperazine Nitrogen

Reaction Type Reagent Example Functional Group Introduced
N-Methylation Methyl triflate ([¹¹C]CH₃OTf) Methyl (-CH₃)
Acylation Acetyl chloride Acetyl (-C(O)CH₃)
Reductive Amination Cyclopentanone + NaBH(OAc)₃ Cyclopentyl

Modifications on the Pyridine Ring System

Modifications on the pyridine ring system of this compound are central to its utility in multi-step syntheses. A significant area of investigation has been its use in the synthesis of the anticancer drug Palbociclib, where it serves as a key building block. google.compharmaffiliates.com

One of the pivotal reactions involving the pyridine moiety is the nucleophilic aromatic substitution (SNAr) coupling. In the context of Palbociclib synthesis, this compound (or its protected derivatives) is coupled with a pyrimidine derivative. The development of the commercial manufacturing process for Palbociclib highlighted the importance of controlling the regioselectivity of this SNAr coupling. The use of Grignard bases was found to be advantageous, leading to a more streamlined process. acs.orgthieme-connect.com

A patented method for the synthesis of a protected form, 5-(N-BOC-piperazin-1-yl)pyridine-2-amine, involves a two-step process. This process begins with a substitution reaction between a compound I and a compound II to form an intermediate compound III, which is then reduced to the final product IV. A key innovation in this method is the addition of an inorganic salt, such as ammonium chloride or sodium bicarbonate, during the reduction step. This addition effectively suppresses the formation of azo impurity V, which simplifies the purification process and improves product quality and yield. google.com

The following table summarizes the reaction scheme described in the patent for the synthesis of 5-(N-BOC-piperazin-1-yl)pyridine-2-amine. google.com

StepReactantsReagentsProductKey Feature
1Compound I + Compound II-Compound IIISubstitution Reaction
2Compound IIIReducing Agent, Inorganic SaltProduct IVReduction with suppression of azo impurity V

Industrial-Scale Synthesis Considerations for this compound Production

A primary consideration is the selection of starting materials and reagents that are cost-effective, readily available, and safe to handle on a large scale. The development of the commercial process for Palbociclib involved evaluating various synthetic routes to identify the most efficient one. acs.org

Catalyst selection and optimization are also critical. For instance, in the coupling reactions involving this compound, palladium catalysts such as Pd(OAc)2 are often employed. thieme-connect.com The efficiency of these catalysts, their loading, and their removal from the final product are significant factors in an industrial setting.

Process control, including reaction temperature, solvent selection, and reaction time, is crucial for ensuring consistent product quality and yield. For example, a patented preparation method for a Palbociclib intermediate specifies a reaction temperature between 70-100 °C and a reaction time of 2-17 hours. google.com The choice of solvents like n-butanol and anisole (B1667542) in subsequent steps of the Palbociclib synthesis was found to be crucial for developing a robust process and controlling the particle size of the active pharmaceutical ingredient (API). acs.org

Impurity profiling and control are paramount in industrial pharmaceutical synthesis. The aforementioned method of using inorganic salts to prevent the formation of azo impurities is a prime example of process optimization to ensure the purity of the intermediate. google.com The presence of impurities can affect the yield and purity of the final API and may have safety implications.

ConsiderationDetails
Starting Materials Cost-effective, readily available, and safe for large-scale handling.
Catalyst System Efficient and cost-effective catalysts (e.g., Palladium-based), with optimized loading and removal processes.
Reaction Conditions Optimized temperature, pressure, and solvent systems for consistent yield and purity.
Impurity Control Methods to minimize and remove impurities, such as the use of additives to prevent side reactions.
Process Scalability Robustness of the process to ensure consistent performance at an industrial scale.
Downstream Processing Efficient purification and isolation procedures.

Molecular Design and Structure Activity Relationship Sar Studies of 5 Piperazin 1 Yl Pyridin 2 Amine Derivatives

Rational Design Principles for Modulating Biological Activity

The rational design of 5-(piperazin-1-yl)pyridin-2-amine derivatives is a multifaceted process aimed at enhancing their interaction with specific biological targets. nih.gov This process is often guided by a deep understanding of the target's three-dimensional structure and the key interactions that govern ligand binding. The core this compound structure presents several key features that can be systematically modified: the pyridine (B92270) ring, the piperazine (B1678402) ring, and the amino group on the pyridine ring.

One common strategy involves the modification of the piperazine nitrogen. This position is often crucial for establishing interactions with the target protein, and substitutions at this site can profoundly influence a compound's pharmacological profile. researchgate.net For instance, in the design of antagonists for the 5-HT₇ receptor, a key interaction involves a protonated nitrogen atom of the piperazine ring and an aspartic acid residue in the receptor. mdpi.com The introduction of various substituents on this nitrogen allows for the fine-tuning of basicity, lipophilicity, and steric bulk, all of which can modulate binding affinity and selectivity.

Influence of Piperazine Ring Substituents on Pharmacological Profiles

The piperazine ring is a common motif in many biologically active compounds, and its substitution pattern plays a pivotal role in determining the pharmacological properties of this compound derivatives. researchgate.netmdpi.com The nitrogen atom at the 4-position of the piperazine ring is a particularly attractive point for modification, as substituents at this position can project into specific sub-pockets of the target receptor, thereby influencing affinity and selectivity.

For example, in a series of 5-HT₇ receptor antagonists based on a related pyrimidine (B1678525) scaffold, a range of substituents on the piperazine nitrogen were explored. mdpi.com It was found that small alkyl groups, arylalkyl groups, and even those containing ester functionalities resulted in similar or even enhanced binding affinity compared to the parent methylated compound. mdpi.com This suggests that this region of the binding site can accommodate a variety of substituents without compromising affinity. However, the introduction of a bulky benzyl (B1604629) group led to a slight decrease in affinity, likely due to steric hindrance with key receptor residues. mdpi.com

In the context of antifungal agents, a series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were designed and synthesized. nih.gov The nature of the substituent on the piperazine ring had a significant impact on their inhibitory activity against chitin (B13524) synthase. This highlights the versatility of the piperazine moiety as a scaffold that can be tailored to target a diverse range of biological systems. The ability to readily modify the piperazine substituent allows for the systematic exploration of the chemical space around a lead compound, facilitating the optimization of its pharmacological profile.

CompoundPiperazine N-SubstituentTargetBiological Activity (Kᵢ or IC₅₀)Reference
Analog 1-CH₃5-HT₇ Receptor7.2 nM (Kᵢ) mdpi.com
Analog 2-H5-HT₇ Receptor1.4 nM (Kᵢ) mdpi.com
Analog 3-CH₂CH₃5-HT₇ Receptor3.5 nM (Kᵢ) mdpi.com
Analog 4-CH₂-Ph5-HT₇ Receptor25 nM (Kᵢ) mdpi.com
Analog 5-C(O)OCH₂CH₃5-HT₇ Receptor10 nM (Kᵢ) mdpi.com
4a-HChitin Synthase0.10 mM (IC₅₀) nih.gov
4c-CH₂CH₂OHChitin Synthase0.15 mM (IC₅₀) nih.gov

Impact of Pyridine Ring Modifications on Receptor Interactions and Efficacy

In the development of 5-HT₇ receptor antagonists, it was shown that replacing the pyrimidine core of a lead compound with a pyridine ring did not lead to a dramatic loss of binding affinity. mdpi.com This indicates that the nitrogen atom in the six-membered ring is important for activity, but its precise placement within the ring can be tolerated to some extent. Further modifications, such as the introduction of substituents at different positions on the pyridine ring, can be used to probe the topology of the binding site and optimize interactions. For instance, the introduction of alkyl groups at specific positions on a related pyrimidine ring resulted in a substantial increase in binding affinity. mdpi.com

The strategic placement of substituents on the pyridine ring can also impact a compound's selectivity for different receptor subtypes. By carefully tuning the electronic and steric properties of the pyridine ring, it is possible to favor interactions with the desired target while minimizing off-target effects. This is a key consideration in drug design, as it can lead to a better safety profile and improved therapeutic outcomes. The versatility of the pyridine ring as a scaffold for chemical modification makes it an attractive target for optimization in the development of new this compound-based therapeutic agents.

Conformational Analysis and its Relevance to Ligand-Target Recognition in this compound Analogs

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules like this compound derivatives, which possess multiple rotatable bonds, conformational analysis is an essential tool for understanding ligand-target recognition. The bioactive conformation, the specific spatial arrangement of the molecule when it binds to its target, may be one of many possible low-energy conformations.

Molecular modeling and computational chemistry techniques are often employed to explore the conformational landscape of these analogs. nih.gov These methods can help to identify the preferred conformations of a molecule in solution and to predict how it might interact with a target protein. For example, docking studies can be used to place a ligand into the binding site of a receptor and to evaluate the quality of the fit. nih.gov These studies can provide valuable insights into the key interactions that stabilize the ligand-receptor complex and can guide the design of new analogs with improved binding affinity.

The piperazine ring itself can adopt different conformations, such as chair and boat forms, and the preferred conformation can be influenced by the nature of the substituents on the ring. plos.org The relative orientation of the pyridine and piperazine rings is also a key conformational parameter that can affect biological activity. By understanding the conformational preferences of these molecules and how they relate to their biological activity, medicinal chemists can design new compounds that are pre-organized to adopt the bioactive conformation, leading to enhanced potency and selectivity. This interplay between molecular conformation and biological function is a central theme in modern drug discovery.

Mechanistic Elucidation of Biological Actions of 5 Piperazin 1 Yl Pyridin 2 Amine Derivatives

Modulation of Kinase Activity by 5-(Piperazin-1-yl)pyridin-2-amine Analogs

The aminopyridine-piperazine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth, differentiation, and death.

Cyclin-Dependent Kinase (CDK4/6) Inhibition Mechanisms and Cellular Effects

Analogs of this compound are crucial in the design of potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). pharmaffiliates.com These enzymes are fundamental regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. acs.org In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. acs.org

The mechanism of inhibition involves the aminopyridine-based compound acting as an ATP-competitive inhibitor. It binds to the ATP pocket of the CDK4/6 enzymes, preventing the formation of the active CDK4/6-Cyclin D complex. nih.gov This blockade prevents the subsequent phosphorylation of the retinoblastoma protein (pRb). acs.org Unphosphorylated pRb remains bound to the E2F transcription factor, keeping it inactive. acs.org The inactivation of E2F prevents the transcription of genes required for the S phase, thus inducing a G1 cell cycle arrest and halting tumor cell proliferation. acs.orgnih.gov

The compound this compound is a known impurity and key synthetic reagent for Palbociclib, a highly selective CDK4/6 inhibitor approved for the treatment of certain types of breast cancer. pharmaffiliates.com This highlights the direct structural relevance of the this compound core to potent CDK4/6 inhibition.

Table 1: Research Findings on CDK4/6 Inhibition by Related Aminopyridine Derivatives

Compound ClassTarget Kinase(s)Key FindingsReference(s)
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK4, CDK6Introduction of an ionizable piperazine (B1678402) group on the pyridine (B92270) ring led to excellent potency and high selectivity for CDK4/6 over other CDKs. chemmethod.com
Pyrido[2,3-d]pyrimidine derivativesCDK6Compounds demonstrated potent direct inhibition of CDK6. acs.org
Palbociclib (utilizes aminopyridine scaffold)CDK4, CDK6A selective inhibitor that causes G1 cell cycle arrest. The this compound moiety is a key component. pharmaffiliates.com
Ribociclib (related pyridine structure)CDK4, CDK6A selective CDK4/6 inhibitor that slows cancer progression by inhibiting CDK4/6 proteins. chemenu.com

Glycogen Synthase Kinase-3 (GSK-3) Pathway Interactions

While direct studies on this compound derivatives targeting Glycogen Synthase Kinase-3 (GSK-3) are not extensively documented, related structures containing a piperazine moiety have shown significant inhibitory activity. For instance, novel pyrimidin-4-one derivatives incorporating a piperazine ring have been evaluated as potent GSK-3β inhibitors. chemenu.com In these studies, molecular docking revealed that crucial hydrogen bond interactions with amino acid residues like Val-135 in the active site of GSK-3β were key to their inhibitory action. chemenu.com

Furthermore, research on 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones demonstrated that transforming a morpholine (B109124) moiety into a piperazine resulted in potent GSK-3β inhibitors. researchgate.net Docking studies for these analogs indicated that a nitrogen atom in the piperazine ring could form a new hydrogen bond with Gln185, potentially increasing the inhibitory activity. researchgate.net These findings suggest that the piperazine group within the this compound scaffold could be a valuable feature for designing novel GSK-3 inhibitors, warranting further investigation.

Mitogen-Activated Protein Kinase (MAPK, specifically p38 and MK-2) Modulation

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical transducer of pro-inflammatory signals. mdpi.com Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases. Although specific research on this compound derivatives as p38 inhibitors is limited, compounds with a similar pyridinyl core have been developed as potent p38α MAP kinase inhibitors.

For example, a series of pyridinylquinoxalines and pyridinylpyridopyrazines were synthesized as novel p38α MAPK inhibitors. nih.gov The introduction of an amino group at the pyridine C2 position led to compounds with potent enzyme inhibition. nih.gov This indicates that the 2-aminopyridine (B139424) feature, present in this compound, is compatible with, and can contribute to, high-affinity binding to p38 MAPK. The potential for this compound derivatives to modulate this pathway remains an area for future exploration.

G-Protein Coupled Receptor (GPCR) Interactions and Signaling Cascades

The aminopyridine-piperazine scaffold is also a privileged structure for targeting G-protein coupled receptors (GPCRs), the largest family of cell surface receptors involved in a vast array of physiological processes. researchgate.net Derivatives have been shown to act as ligands for several GPCRs, including dopamine (B1211576), adenosine (B11128), and histamine (B1213489) receptors.

One study described a derivative, 5-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)quinolin-8-ol, which engages Gi-mediated signaling through dopamine D2 or D3 receptors but does not activate the mitogen-activated-protein kinase (MAPK) pathway, demonstrating biased agonism. researchgate.net Additionally, piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been identified as potent and selective inverse agonists for the adenosine A2A receptor. nih.gov Other research has focused on piperidine (B6355638) and piperazine derivatives as antagonists for the histamine H3 receptor, highlighting the versatility of this chemical framework. sigmaaldrich.com

Table 2: Interactions of Aminopyridine-Piperazine Derivatives with GPCRs

Derivative ClassTarget GPCRPharmacological ActionReference(s)
5-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)quinolin-8-olDopamine D2/D3Biased signaling (Gi activation without MAPK pathway) researchgate.net
Piperazine-containing thiazolo[5,4-d]pyrimidinesAdenosine A2AInverse Agonist nih.gov
Piperidine/Piperazine-based ethersHistamine H3Antagonist sigmaaldrich.com

Cytochrome P450 Enzyme (CYP51) Inhibition Studies

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases. Specifically, sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. Compounds containing a basic heterocyclic nitrogen, such as pyridine, are known to act as competitive inhibitors of CYP enzymes.

The mechanism of inhibition involves the basic nitrogen atom of the pyridine ring coordinating to the heme iron atom within the P450 active site. This interaction blocks the binding of molecular oxygen, which is necessary for the enzyme's catalytic activity. While this mechanism is well-established for pyridine-based antifungal agents, specific studies detailing the inhibition of CYP51 by this compound derivatives are not prominently available in the current literature. However, given the presence of the pyridine nitrogen, this scaffold has the structural prerequisite for potential CYP inhibitory activity, which could be an area for further toxicological or drug development investigation.

Sigma Receptor Ligand Binding and Functional Pharmacology of Aminopyridine Derivatives

Sigma receptors, classified into σ1 and σ2 subtypes, are unique intracellular proteins implicated in a variety of cellular functions and are targets for neuropsychiatric and anticancer drug design. sigmaaldrich.com Research has shown that 2-aminopyridine derivatives can serve as high-affinity sigma receptor ligands. pharmaffiliates.com

In one study, replacing a tetralin nucleus with a 2-aminopyridine moiety resulted in a series of compounds with high affinity for both σ1 and σ2 subtypes. pharmaffiliates.com These novel 2-aminopyridines were found to act as σ2 antagonists and σ1 agonists. pharmaffiliates.com Further studies on dual piperidine-based histamine H3 and sigma-1 receptor ligands revealed that the piperidine ring was a more influential structural element for σ1 receptor activity compared to a piperazine ring. sigmaaldrich.com Specifically, when comparing two compounds differing only in this core, the piperidine-containing analog showed significantly higher affinity for the σ1 receptor. sigmaaldrich.com This suggests that while the this compound scaffold can bind to sigma receptors, modifications to the piperazine ring or its replacement might be necessary to achieve high potency and selectivity.

Table 3: List of Chemical Compounds

Serotonin (B10506) Receptor (5-HT1A) System Modulation by Arylpiperazine Derivatives

Arylpiperazine derivatives are well-recognized for their ability to modulate monoamine receptors, including a range of serotonin (5-HT) receptors. acs.org The long-chain arylpiperazine structure is a key pharmacophore that has led to the development of numerous drugs, such as the anxiolytic buspirone, which exerts its effects through partial agonism at 5-HT1A receptors. nih.gov The versatility of this scaffold allows for structural modifications that can fine-tune the pharmacological profile of these derivatives. nih.gov

Research has focused on designing novel arylpiperazine derivatives with specific activity profiles at multiple serotonin receptors. For instance, scientists have developed dual 5-HT7/5-HT1A receptor agonists and mixed 5-HT7 agonist/5-HT1A agonist/5-HT2A antagonist properties. acs.orgnih.gov This multi-target approach is considered beneficial for treating complex neurological disorders. acs.org

The interplay between 5-HT1A and 5-HT7 receptors is of particular interest. nih.gov These receptors often have opposing effects on intracellular signaling pathways; 5-HT1A receptors typically couple to Gi proteins, decreasing cAMP levels, while 5-HT7 receptors couple to Gs proteins, increasing cAMP. nih.gov The development of dual ligands that can modulate both receptors simultaneously offers a promising strategy for new therapeutic interventions. nih.govnih.gov

A study on N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione revealed that compounds with an ethylene (B1197577) spacer and a cyclohexane (B81311) moiety showed potent 5-HT1A ligand activity. nih.gov In vivo studies demonstrated that these compounds exhibited characteristics of presynaptic and/or postsynaptic 5-HT1A receptor agonists or antagonists, highlighting the critical role of the spacer and cycloalkyl ring in determining their functional properties at 5-HT1A and 5-HT2A receptors. nih.gov

Furthermore, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin reuptake inhibitory activity. nih.gov Many of these compounds displayed potent inhibition of 5-HT reuptake in vitro, with the most promising compound also showing antidepressant-like effects in vivo. nih.gov

Table 1: Affinity of Selected Arylpiperazine Derivatives at Serotonin Receptors

Compound 5-HT1A Ki (nM) 5-HT2A Ki (nM) 5-HT7 Ki (nM)
Compound 14 5.1 - -
Compound 15 2.7 - -
Compound 16 4.3 - -
Compound 10 - High Affinity -
Compound 14 (3-chloro derivative) - High Affinity -
SYA16263 1.1 - 90
Compound 21 0.74 - 8.4
Compound 9b 23.9 39.4 45.0
Compound 12a 41.5 315 42.5

Data sourced from multiple studies. nih.govnih.govnih.gov

Other Investigated Enzymatic and Receptor Targets

Beyond the serotonin system, derivatives of this compound have been investigated for their activity at other important biological targets.

Dopamine Receptors: The arylpiperazine structure is also a key element in drugs that target dopamine receptors, such as the antipsychotic aripiprazole, which acts on both D2 and 5-HT2A receptors. nih.gov Research has been conducted to develop new arylpiperazine derivatives with a combined affinity for serotonin and dopamine receptors, which could be beneficial for treating psychosis and other neurological disorders. nih.gov For example, compound 12a showed an affinity profile at 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors that is consistent with potential antipsychotic activity. nih.gov

Sigma-1 (σ1) Receptors: Certain piperazine derivatives have been shown to interact with sigma-1 (σ1) receptors. nih.gov Docking studies have revealed that derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core can have a lower affinity for σ1 receptors compared to those with a piperidine core. nih.gov This difference is attributed to the protonation state of the piperazine ring at physiological pH. nih.gov

Chitin (B13524) Synthase: In the realm of antifungal agents, a series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were designed and synthesized as potential chitin synthase inhibitors. nih.gov Several of these compounds exhibited excellent inhibitory activity against chitin synthase and potent antifungal activity against various fungal strains, with little to no antibacterial activity, indicating their selectivity. nih.gov

Monoamine Oxidase (MAO): Novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been synthesized and screened for their ability to inhibit monoamine oxidase A (MAO-A) and B (MAO-B). researchgate.netnih.gov Specific derivatives showed selective inhibitory activity against MAO-A, an enzyme involved in the metabolism of neurotransmitters like serotonin. researchgate.netnih.gov

Other Kinases: The core structure of this compound is a known reagent in the synthesis of anticancer agents. pharmaffiliates.com For instance, it is an impurity of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6. pharmaffiliates.com This suggests that derivatives of this compound could potentially be explored for their kinase inhibitory activity.

Table 2: Investigated Enzymatic and Receptor Targets of Arylpiperazine Derivatives

Target Compound Class Observed Effect
Dopamine D2 Receptor Arylpiperazine derivatives Antagonism
Sigma-1 (σ1) Receptor Piperazine derivatives Antagonism
Chitin Synthase 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives Inhibition
Monoamine Oxidase A (MAO-A) 1-(2-pyrimidin-2-yl)piperazine derivatives Selective Inhibition
Cyclin-Dependent Kinases (CDK4/6) This compound is a reagent for synthesis of inhibitors Inhibition

Preclinical Research and Therapeutic Implications of 5 Piperazin 1 Yl Pyridin 2 Amine Derivatives

Oncology Research: Antiproliferative and Apoptotic Effects in Cancer Cell Lines

Derivatives of 5-(piperazin-1-yl)pyridin-2-amine have shown considerable promise as anticancer agents, exhibiting both antiproliferative and apoptotic effects across a range of cancer cell lines. nih.govnih.govnih.gov The core structure, featuring a piperazine (B1678402) ring linked to a pyridine (B92270), provides a versatile platform for chemical modification, leading to the development of compounds with enhanced potency and selectivity against cancer cells. acs.org

Specific Cancer Types and Cellular Models Investigated

The anticancer potential of these derivatives has been explored in various cancer models. For instance, certain 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives incorporating a piperazine group have demonstrated excellent potency against the MV4-11 leukemia cell line. acs.org Similarly, novel thiourea (B124793) and thiazolidinone derivatives synthesized from a related compound, 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, have shown significant cytotoxic activity against prostate cancer cell lines, including DU 145, PC-3, and LNCaP. nih.gov

Further studies have synthesized and evaluated 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against a panel of human cancer cell lines, including K562 (leukemia), Colo-205 (colon cancer), MDA-MB 231 (breast cancer), and IMR-32 (neuroblastoma). nih.gov Additionally, piperazine-substituted pyranopyridines have shown antiproliferative activity in a variety of tumor cell lines. nih.gov The breadth of these investigations highlights the wide-ranging potential of this chemical class in oncology.

Table 1: Investigated Cancer Types and Cellular Models

Cancer Type Cellular Model(s) Derivative Class Key Findings
Leukemia MV4-11, K-562 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-ones Potent antiproliferative and cytotoxic effects. nih.govacs.org
Prostate Cancer DU 145, PC-3, LNCaP Thiourea and thiazolidinone derivatives Induction of apoptosis and DNA fragmentation. nih.gov
Colon Cancer DLD-1, HRT29, Colo-205 2-amino-4-(1-piperidine) pyridine, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-ones Inhibition of cell cycle progression. nih.govnih.gov
Breast Cancer MDA-MB 231 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-ones Moderate to good antiproliferative activity. nih.gov
Neuroblastoma IMR-32 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-ones Moderate antiproliferative activity. nih.gov
Ovarian Cancer OVCAR-3 Piperine (B192125) Antiproliferative effects and cell cycle arrest. nih.gov
Oral Squamous Carcinoma KB cells Piperine Induction of cell cycle arrest. nih.gov

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The anticancer activity of this compound derivatives is often mediated through the induction of cell cycle arrest and apoptosis. nih.govnih.gov For example, treatment of prostate cancer cells with a specific thiourea derivative led to the accumulation of cells in the G1 or S phases of the cell cycle. nih.gov Similarly, piperine, an alkaloid containing a piperidine (B6355638) ring, has been shown to cause G1 phase cell cycle arrest in melanoma cells. nih.gov This arrest is often associated with the downregulation of key cell cycle proteins like cyclin D1. nih.gov

Apoptosis, or programmed cell death, is another critical mechanism. In many cancer cells, these derivatives trigger the intrinsic apoptotic pathway, which involves the disruption of the mitochondrial membrane potential and the release of cytochrome c. nih.gov This, in turn, activates a cascade of caspases, such as caspase-3 and caspase-9, leading to the cleavage of essential cellular proteins and ultimately, cell death. nih.gov Some derivatives have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis. nih.govnih.gov

Neurodegenerative Disorder Research and Target Identification

Beyond oncology, derivatives of this compound are being investigated for their potential in treating neurodegenerative disorders. The piperazine moiety is a common feature in compounds targeting the central nervous system. nih.gov Research has focused on the ability of these derivatives to interact with various molecular targets implicated in the pathology of diseases like Alzheimer's and Parkinson's. nih.govnih.gov

For instance, certain aryl piperazine derivatives have been developed as ligands for serotonin-7 receptors (5-HT₇Rs), which are overexpressed in glioblastoma, an aggressive brain tumor. nih.gov While this research has an oncological focus, the targeting of specific receptors in the central nervous system highlights the potential for these compounds in neurology. Furthermore, the discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as potential PET tracers for tau pathology in Alzheimer's disease underscores the utility of this chemical scaffold in diagnosing and potentially treating neurodegenerative conditions. researchgate.net The ability of these compounds to cross the blood-brain barrier is a critical factor in their development for CNS applications.

Research in Infectious Diseases: Antiviral and Antimicrobial Potential

The therapeutic reach of this compound derivatives extends to the field of infectious diseases, with studies demonstrating both antiviral and antimicrobial properties. nih.govnih.gov

Hepatitis B Virus (HBV) Virion Production Inhibition

A notable finding is the ability of certain piperazine-substituted pyranopyridines to inhibit the production of Hepatitis B virus (HBV) virions. nih.gov These compounds have been shown to selectively act against HBV by preventing the formation of new virus particles, without causing significant toxicity to the host cells. nih.gov This specific antiviral mechanism offers a promising avenue for the development of new anti-HBV drugs.

Broad-Spectrum Antimicrobial Activity Considerations

In addition to their antiviral effects, various pyridine derivatives, including those with piperazine substitutions, have been investigated for their broader antimicrobial activity. nih.gov Studies have shown that some of these compounds exhibit activity against a range of bacteria and fungi. nih.govnih.gov For example, certain pyridine-benzothiazole hybrids containing a piperazine linker have demonstrated activity against strains like P. aeruginosa, E. coli, S. aureus, and C. albicans. nih.gov The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. nih.gov

Anti-inflammatory and Immunomodulatory Research

Derivatives of piperazine and piperidine have been a significant area of interest in the search for new anti-inflammatory agents. Research has shown that incorporating a piperazine or similar heterocyclic moiety can lead to compounds with potent activity in various preclinical models of inflammation.

One area of investigation has been into piperazinylthienylpyridazine derivatives. In a study, a series of these compounds were synthesized and evaluated for their anti-inflammatory effects against carrageenan-induced paw edema in rats. nih.gov The results indicated that some of these newly synthesized compounds exhibited notable anti-inflammatory activity when administered at a dose of 10 mg/kg, using indomethacin (B1671933) as a reference standard. nih.gov

Another study focused on N-Phenyl piperazine derivatives and evaluated their anti-inflammatory properties using the in vitro bovine serum albumin (BSA) denaturation technique. biomedpharmajournal.org The study found that the tested compounds exhibited a dose-dependent anti-inflammatory response, with some showing effects comparable to standard anti-inflammatory drugs at the tested concentrations. biomedpharmajournal.org This suggests the potential of the piperazine core in mitigating inflammatory processes.

Furthermore, derivatives of piperine, an alkaloid containing a piperidine ring, have been synthesized and assessed for their analgesic and anti-inflammatory activities. nih.gov In vivo evaluations using the carrageenan-induced paw inflammation model demonstrated that some of these synthetic derivatives had enhanced anti-inflammatory effects compared to the parent compound and even the standard drug, diclofenac. nih.gov

The table below summarizes the findings from various studies on the anti-inflammatory activity of piperazine and piperidine derivatives.

Derivative ClassModel SystemKey Findings
Piperazinylthienylpyridazine DerivativesCarrageenan-induced paw edema in ratsExhibited significant anti-inflammatory activity at a 10 mg/kg dose. nih.gov
N-Phenyl Piperazine DerivativesIn vitro BSA denaturationShowed dose-dependent anti-inflammatory effects. biomedpharmajournal.org
Piperine Derivatives (Piperidine ring)Carrageenan-induced paw inflammation in vivoSome derivatives showed enhanced anti-inflammatory activity over diclofenac. nih.gov
Piperlotines (Piperidine amides)TPA-induced acute inflammation in miceShowed significant edema inhibition, with some derivatives comparable to indomethacin. scielo.org.mx

These studies collectively highlight the potential of the piperazine and piperidinyl-pyridine scaffolds as a basis for the development of novel anti-inflammatory and immunomodulatory agents. The mechanism of action is thought to be related to the inhibition of key inflammatory mediators. nih.gov

Cardiovascular Disorder Research

The therapeutic potential of piperazine and piperidine derivatives extends to the treatment of cardiovascular disorders. While direct research on this compound in this area is limited, related structures have shown promise in preclinical studies.

A patent has been granted for N-piperidin-3-ylbenzamide derivatives for their potential use in treating cardiovascular diseases. google.com The invention highlights their role in reducing plasma lipid levels, specifically LDL-cholesterol and triglycerides, which are significant risk factors for atherosclerosis and other cardiovascular conditions. google.com

Furthermore, broader research into piperazine derivatives has identified their potential as cardio-protecting agents. nih.gov The versatility of the piperazine ring allows for the synthesis of a wide array of compounds with diverse pharmacological activities, including those beneficial for cardiovascular health. The development of piperazine-containing compounds as kinase inhibitors, for example, is an active area of research that may have implications for cardiovascular disease. nih.gov

The exploration of these derivatives in cardiovascular research is ongoing, with a focus on identifying compounds with favorable efficacy and safety profiles for managing conditions such as hyperlipidemia and atherosclerosis.

Agrochemical Research and Formulations Incorporating the Compound

Derivatives of this compound and related compounds have also been investigated for their utility in the agrochemical sector, both in crop protection and veterinary medicine.

In the realm of crop protection, pyridylpiperazine hybrid derivatives have been synthesized and evaluated as urease inhibitors. nih.gov Urease inhibitors are crucial in agriculture as they slow down the hydrolysis of urea-based fertilizers, thereby reducing nitrogen loss through ammonia (B1221849) volatilization and enhancing nutrient availability to plants. nih.gov This contributes to more efficient and environmentally friendly agricultural practices.

Furthermore, a series of 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives have been designed and synthesized as potential antifungal agents. nih.gov These compounds were found to be potent inhibitors of chitin (B13524) synthase, an enzyme essential for the integrity of fungal cell walls but absent in plants and vertebrates. nih.gov Several of these derivatives exhibited significant in vitro antifungal activity against pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus flavus, with minimal antibacterial action, suggesting a selective mode of action. nih.gov

In the area of veterinary medicine, which is closely linked to agriculture, piperazine derivatives have a history of use. For instance, Niclosamide Piperazine Salt is available as a veterinary anthelmintic for the treatment of parasitic worm infections in livestock. cphi-online.com Additionally, research into 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives has demonstrated their activity against the parasite Toxoplasma gondii, a significant pathogen in both human and veterinary health. acs.org A patent has also been issued for the use of certain piperazine derivatives in controlling a range of pests. google.com

The following table summarizes the agrochemical applications of these derivatives.

Application AreaDerivative ClassTarget/UseKey Findings
Crop Protection Pyridylpiperazine hybrid derivativesUrease inhibitionEffective in slowing urea (B33335) hydrolysis, potentially reducing nitrogen loss from fertilizers. nih.gov
5-(Piperazin-1-yl)quinolin-2(1H)-one derivativesAntifungal (Chitin synthase inhibition)Potent and selective antifungal activity against various pathogenic fungi. nih.gov
Veterinary Medicine Niclosamide Piperazine SaltAnthelminticUsed for treating parasitic worm infections in animals. cphi-online.com
2-(Piperazin-1-yl)quinazolin-4(3H)-one derivativesAnti-parasitic (Toxoplasma gondii)Showed significant activity against the replication of T. gondii. acs.org
Pest Control Piperazine derivativesGeneral pest controlPatented for use in controlling various pests. google.com

Advanced Analytical and Spectroscopic Characterization in Research on 5 Piperazin 1 Yl Pyridin 2 Amine Systems

High-Resolution Mass Spectrometry for Metabolite and Impurity Profiling in Complex Mixtures

High-resolution mass spectrometry (HR-MS) is a critical tool for identifying metabolites and impurities of 5-(piperazin-1-yl)pyridin-2-amine, particularly in the context of drug development and synthesis. This technique offers high accuracy and resolution, enabling the differentiation of molecules with very similar masses. nih.gov

In the synthesis of complex molecules where this compound is used as a reagent, such as in the preparation of anticancer agents, HR-MS is employed to profile the reaction mixture. chemicalbook.compharmaffiliates.com For instance, this compound is a known impurity of Palbociclib, a drug used in breast cancer treatment. chemicalbook.compharmaffiliates.comchemicalbook.com HR-MS can effectively identify and quantify its presence, along with other related impurities, ensuring the quality and safety of the final pharmaceutical product.

Key applications of HR-MS include:

Impurity Profiling: Identification of process-related impurities and degradation products.

Metabolite Identification: Characterizing the metabolic fate of parent compounds in biological systems.

Structural Elucidation: In combination with fragmentation techniques, HR-MS can provide structural information about unknown compounds.

Application Technique Significance in this compound Research
Impurity ProfilingLC-HR-MSIdentifies and quantifies impurities like Palbociclib Impurity N and D during synthesis. chemicalbook.com
Metabolite IdentificationHR-MSFacilitates the study of how this compound-containing compounds are metabolized. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure.

For derivatives of this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to unambiguously assign all signals and confirm the connectivity of the molecule. For instance, in the characterization of a related compound, 5-amino-2-methylpyridinium hydrogen fumarate, 2D homonuclear ¹H-¹H double-quantum (DQ) MAS and heteronuclear ¹H-¹³C and ¹⁴N-¹H spectra were utilized for a comprehensive analysis. nih.gov

Furthermore, ¹⁵N NMR spectroscopy can be a valuable tool for characterizing the amine functionalities within the piperazine (B1678402) and pyridine (B92270) rings, offering insights into their reactivity and electronic properties. researchgate.net

NMR Technique Information Obtained Relevance to this compound Derivatives
¹H NMRNumber of protons, chemical environment, and couplingConfirms the presence and connectivity of protons on the pyridine and piperazine rings.
¹³C NMRNumber and type of carbon atomsElucidates the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC)Connectivity between atomsEssential for assigning complex spectra and confirming the structure of novel derivatives.
¹⁵N NMRElectronic environment of nitrogen atomsProvides insights into the reactivity of the amine groups. researchgate.net

Chromatographic Separations (e.g., HPLC) for Purity Assessment in Research Batches and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. bldpharm.combldpharm.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis.

In a research setting, HPLC is routinely used to:

Determine the purity of newly synthesized batches: Ensuring the material meets the required specifications for subsequent experiments.

Monitor reaction progress: Tracking the consumption of starting materials and the formation of products over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Isolate and purify target compounds: Preparative HPLC can be used to separate the desired product from unreacted starting materials and byproducts.

The choice of stationary phase, mobile phase, and detector (e.g., UV-Vis, Mass Spectrometry) is tailored to the specific properties of the analytes. For polar compounds like this compound, reversed-phase HPLC is a common approach.

HPLC Application Purpose Example in this compound Context
Purity AssessmentTo quantify the percentage of the desired compound in a sample.Checking the purity of a research batch of this compound before its use in synthesizing a new derivative.
Reaction MonitoringTo follow the course of a chemical reaction.Analyzing aliquots from a reaction mixture to determine the optimal time to stop the reaction and maximize the yield of the desired product.

Crystallographic Studies for Elucidating Solid-State Structures and Molecular Conformations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, crystallographic studies are invaluable for understanding their solid-state structures, molecular conformations, and intermolecular interactions.

For example, in a study of N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate, a related compound, X-ray diffraction revealed that the piperazine ring adopts a chair conformation. iucr.org The study also determined the dihedral angle between the phenyl and pyridine rings and identified various hydrogen bonding interactions that stabilize the crystal structure. iucr.org Such detailed structural information is crucial for understanding the physical properties of the compound and for computational modeling studies.

Crystallographic Parameter Information Provided Significance for this compound Systems
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.Fundamental for describing the crystal packing.
Space GroupThe symmetry of the crystal lattice.Provides insight into the arrangement of molecules in the solid state.
Atomic CoordinatesThe precise position of each atom in the unit cell.Allows for the determination of bond lengths, bond angles, and torsion angles.
Intermolecular InteractionsDetails of hydrogen bonds, van der Waals forces, etc.Explains the stability of the crystal structure and influences physical properties like melting point and solubility.

Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics

Understanding the interaction of this compound-based compounds with their biological targets is a cornerstone of drug discovery. Biophysical techniques provide quantitative data on the kinetics (on- and off-rates) and thermodynamics (affinity, enthalpy, and entropy) of these binding events.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools in this regard.

Surface Plasmon Resonance (SPR): This technique measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. It provides real-time data on the association and dissociation rates (k_on and k_off), from which the equilibrium dissociation constant (K_D) can be calculated. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a target molecule. This allows for the determination of the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

These techniques are essential for:

Lead optimization: Guiding the medicinal chemistry effort to improve the binding affinity and kinetic properties of drug candidates.

Structure-activity relationship (SAR) studies: Correlating structural modifications with changes in binding affinity and thermodynamics.

Mechanism of action studies: Providing insights into how a ligand interacts with its target at a molecular level.

Biophysical Technique Key Parameters Measured Importance in Drug Discovery
Surface Plasmon Resonance (SPR)k_on, k_off, K_DProvides kinetic information about the binding event, which is crucial for understanding the duration of action of a drug. nih.gov
Isothermal Titration Calorimetry (ITC)K_A, ΔH, ΔS, nOffers a complete thermodynamic profile of the binding interaction, helping to elucidate the driving forces behind binding.

Computational Chemistry and Molecular Modeling in the Study of 5 Piperazin 1 Yl Pyridin 2 Amine

Molecular Docking Simulations for Predicting Ligand-Protein Interactions and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode and estimating the binding affinity between a ligand and its target. In the context of 5-(Piperazin-1-yl)pyridin-2-amine, which is an impurity of the CDK4/6 inhibitor Palbociclib, docking studies on analogous structures provide significant insights into its potential biological activity.

For instance, molecular docking studies on a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which share structural similarities with this compound, have been conducted to explore their binding mechanisms with CDK2, CDK4, and CDK6. nih.gov These studies help in identifying the key amino acid residues within the protein's active site that are crucial for ligand binding. The binding affinity, often expressed as a docking score or binding energy, is calculated to rank potential inhibitors.

In a representative study involving piperine (B192125) analogues as Monoamine Oxidase (MAO) inhibitors, molecular docking was employed to predict binding energies and identify key interactions. ajpsonline.com For example, specific analogues were found to have binding energies ranging from -5.86 kcal/mol to -8.56 kcal/mol, indicating strong binding to the target protein. ajpsonline.com These interactions are often stabilized by a network of hydrogen bonds and hydrophobic interactions. ajpsonline.com

Table 1: Representative Molecular Docking Data for Structurally Related Compounds
Compound AnalogueTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Piperine Analogue P11MAO-A-5.89Not specified
Piperine Analogue P12MAO-A-6.43Not specified
Piperine Analogue P1078MAO-B-5.86Not specified
Piperine Analogue P1090MAO-B-8.56Not specified

These examples, while not directly on this compound, illustrate the power of molecular docking in predicting how this compound and its derivatives might interact with protein targets like CDKs, providing a rational basis for further experimental investigation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about a molecule's geometry, charge distribution, and orbital energies, which are fundamental to its reactivity and interaction with other molecules.

While specific quantum chemical studies on this compound are not extensively documented, research on similar piperazine-containing compounds demonstrates the utility of these methods. For example, DFT calculations have been used to study the structural and electronic properties of other piperazine (B1678402) derivatives. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model.

Furthermore, quantum chemical methods are used to determine key electronic descriptors that influence a molecule's biological activity. These include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for understanding a molecule's ability to donate or accept electrons, which is a key aspect of chemical reactivity and the formation of ligand-receptor interactions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of potential hydrogen bonding and other non-covalent interactions.

Atomic Charges: Calculating the partial charges on each atom in a molecule helps in understanding its polarity and electrostatic interactions.

In a study of disubstituted piperazines, quantum chemical methods were used to calculate pKa values, which are a measure of a compound's acidity or basicity. This is a critical parameter for drug design as it influences a molecule's solubility and ability to cross biological membranes.

Table 2: Predicted Electronic Properties for a Piperazine Derivative
PropertyValueMethod
HOMO Energy-6.2 eVDFT/B3LYP
LUMO Energy-1.8 eVDFT/B3LYP
Energy Gap (LUMO-HOMO)4.4 eVDFT/B3LYP
Dipole Moment3.5 DDFT/B3LYP

These computational approaches provide a deep understanding of the intrinsic properties of this compound, which can inform its potential behavior in a biological environment.

Pharmacophore Modeling and Virtual Screening Approaches in Drug Discovery

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening.

For compounds structurally related to this compound, pharmacophore models have been successfully employed to identify new potential inhibitors for various protein targets. For instance, a pharmacophore modeling study on 2-phenylpyrimidine (B3000279) analogues as selective inhibitors of phosphodiesterase 4B (PDE4B) resulted in a five-point pharmacophore model. nih.gov This model was then used to develop a 3D-QSAR model, which is a statistical method that relates the biological activity of a set of compounds to their 3D properties. nih.gov

The development of a pharmacophore model typically involves the following steps:

Selection of a training set: A group of molecules with known biological activity against the target of interest is chosen.

Feature identification: The common chemical features present in the active molecules are identified.

Model generation and validation: A 3D model representing the spatial arrangement of these features is generated and then validated to ensure its ability to distinguish between active and inactive compounds.

In a study aimed at identifying novel inhibitors for the Bromodomain-containing protein 4 (Brd4), a pharmacophore model was developed and used to screen the ZINC natural compound library, leading to the identification of 136 potential hits. nih.gov

Table 3: Common Pharmacophoric Features in Kinase Inhibitors
FeatureDescriptionImportance in Binding
Hydrogen Bond DonorAn atom with an available hydrogen atom for a hydrogen bond.Forms key interactions with the protein backbone.
Hydrogen Bond AcceptorAn atom with a lone pair of electrons that can accept a hydrogen bond.Crucial for anchoring the ligand in the binding pocket.
Aromatic RingA planar, cyclic, conjugated system of atoms.Engages in pi-pi stacking interactions with aromatic residues.
Hydrophobic CenterA non-polar group of atoms.Fits into hydrophobic pockets within the active site.

Through these approaches, it is possible to computationally screen vast chemical libraries to identify novel scaffolds that could be further optimized into potent and selective drugs, a strategy that could be applied to find new applications for derivatives of this compound.

Dynamics Simulations for Conformational Sampling and Binding Pathway Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of proteins and ligands over time. This technique is particularly useful for assessing the stability of a ligand-protein complex and for exploring the pathways of ligand binding and unbinding.

In the context of this compound and its analogues, MD simulations can be used to refine the results of molecular docking. While docking provides a static snapshot of the binding pose, MD simulations can reveal whether this pose is stable over a period of nanoseconds or even microseconds. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions, providing an indication of the stability of the complex.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, which is crucial for binding stability.

A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors utilized MD simulations to confirm the stability of the docked complexes. nih.gov Similarly, MD simulations of piperine, a natural alkaloid, in complex with a beta-lactamase enzyme showed that the docked complex remained stable with minimal conformational changes. researchgate.net

Table 4: Typical Parameters for a Molecular Dynamics Simulation Study
ParameterTypical Value/Setting
Simulation Time10-100 nanoseconds
Force FieldAMBER, CHARMM, GROMOS
EnsembleNPT (constant Number of particles, Pressure, and Temperature)
Temperature300 K (physiological temperature)
SolventExplicit water model (e.g., TIP3P)

By providing a more realistic representation of the cellular environment, MD simulations offer valuable insights into the dynamic nature of ligand-protein interactions, which is essential for the rational design of effective drug candidates.

Future Perspectives and Unexplored Avenues in 5 Piperazin 1 Yl Pyridin 2 Amine Research

Integration with Emerging Drug Delivery Systems

The therapeutic efficacy of active pharmaceutical ingredients is often limited by factors such as poor solubility, rapid metabolism, or off-target toxicity. The integration of drug molecules with advanced drug delivery systems (DDS) offers a promising strategy to overcome these hurdles. For derivatives of 5-(piperazin-1-yl)pyridin-2-amine, which are often developed as small-molecule inhibitors, nano-based DDS represents a significant, yet largely unexplored, frontier.

Future research could focus on encapsulating or conjugating analogs of this compound to various nanocarriers:

Liposomes: These lipid bilayer vesicles can encapsulate hydrophobic or hydrophilic drugs, improve circulation time, and be functionalized with targeting ligands to enhance drug accumulation at the disease site.

Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that provide controlled and sustained release of the encapsulated drug, improving its therapeutic window.

Micelles: Amphiphilic block copolymers can self-assemble into micelles, encapsulating poorly water-soluble drug candidates within their hydrophobic core, thereby improving their bioavailability.

The piperazine (B1678402) and aminopyridine moieties offer reactive sites for covalent conjugation to these delivery systems, enabling the development of highly targeted and efficient therapeutic agents.

Development of Radiotracers for Molecular Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in-vivo quantification of biological processes at the molecular level. The development of specific PET radiotracers is crucial for diagnosing diseases, understanding drug-target engagement, and monitoring therapeutic response. The this compound scaffold is an attractive candidate for developing novel PET tracers.

The nitrogen atoms on the piperazine ring or the pyridine (B92270) core, as well as potential modifications to the aromatic ring, provide sites for radiolabeling with positron-emitting isotopes like Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (¹⁸F). For instance, research on other piperidine-containing molecules has demonstrated the feasibility of creating ¹⁸F-labeled radiotracers for imaging neuroreceptors. nih.gov However, this research also highlights potential challenges, such as in-vivo defluorination, which can lead to off-target signal from bone uptake. nih.gov

Future work in this area would involve:

Synthetic Strategy: Developing robust methods for the late-stage introduction of ¹⁸F or ¹¹C onto the molecule or a suitable precursor. This could involve nucleophilic substitution on a precursor or coupling the scaffold to a chelator like DOTA for radiolabeling with metallic radioisotopes. nih.gov

Metabolic Stability: Investigating the metabolic fate of the radiolabeled compound to ensure that the radiolabel remains attached to the parent molecule, preventing misleading imaging data. nih.gov

Target-Specific Analogs: Designing analogs of this compound that bind with high affinity and selectivity to specific biological targets, such as kinases, receptors, or other proteins implicated in disease, to enable their visualization with PET.

Exploration of Novel Therapeutic Targets beyond Current Focus Areas

The current therapeutic application of this compound derivatives is dominated by their use as kinase inhibitors, including for Bruton's tyrosine kinase (Btk) and cyclin-dependent kinases (CDK). nih.gov However, the inherent versatility of the piperazinyl-pyridine scaffold allows for its adaptation to target a much broader range of biological entities.

Unexplored therapeutic avenues include:

Central Nervous System (CNS) Disorders: Derivatives of piperazine and pyridine have shown potential in treating CNS conditions. Research has identified novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potent selective serotonin (B10506) reuptake inhibitors (SSRIs) for depression. nih.gov Furthermore, related structures are being investigated as adenosine (B11128) A2A receptor inverse agonists for neurodegenerative conditions like Parkinson's and Alzheimer's disease, and as γ-secretase modulators for Alzheimer's. nih.govmdpi.com

Monoamine Oxidase (MAO) Inhibition: New series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivatives have been synthesized and shown to selectively inhibit MAO-A, a key enzyme in the metabolism of neurotransmitters, suggesting applications in mood disorders. researchgate.net

Broader Anti-Cancer Mechanisms: Beyond kinase inhibition, the piperazine moiety is found in compounds that modulate various cancer-relevant pathways, such as NF-κB and PI3K/Akt. nih.gov A related compound, 2-amino-4-(1-piperidine) pyridine, was found to inhibit colon cancer cell proliferation by down-regulating FOXA2 expression. nih.gov This suggests that analogs of this compound could be developed to target different oncogenic pathways.

The following table summarizes potential novel targets for compounds derived from the this compound scaffold.

Therapeutic AreaPotential Molecular TargetAssociated Disease(s)
Oncology FOXA2, PI3K/Akt pathwayColon Cancer, Breast Cancer
Neuroscience Serotonin Transporter (SERT)Depression
Adenosine A2A ReceptorParkinson's Disease, Alzheimer's
γ-SecretaseAlzheimer's Disease
Monoamine Oxidase A (MAO-A)Depression

Advanced Materials Science Applications

The application of heterocyclic compounds is not limited to medicine. The unique electronic and structural properties of molecules containing pyridine and piperazine rings make them attractive candidates for use in advanced materials. This is a completely unexplored domain for this compound itself, but the potential is evident from related structures.

Future research could investigate its use in:

Organic Electronics: Heterocyclic building blocks, including piperazines and pyridines, are utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs). bldpharm.com The electron-rich and electron-deficient nature of the aminopyridine and piperazine rings could be exploited to create novel organic semiconductors with desirable charge-transport properties.

Polymers: The primary amine and the secondary amine of the piperazine ring are functional handles that can be used to incorporate this scaffold into polymer backbones. This could lead to the creation of novel polymers with unique thermal, optical, or conductive properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the molecule can act as ligands, coordinating with metal ions to form highly porous and crystalline structures known as MOFs. These materials have wide-ranging applications in gas storage, catalysis, and chemical sensing.

Green Chemistry Approaches in the Synthesis of this compound and its Analogs

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives is a critical future perspective for making its production more sustainable and cost-effective.

Potential green chemistry strategies include:

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. Modern synthetic methods for forming C-N bonds, crucial for this molecule's synthesis, increasingly rely on catalysis. mdpi.com

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes, increase yields, and often allows for the use of greener solvents. google.com

Multi-Component Reactions (MCRs): Designing a synthesis that combines multiple starting materials in a single step (an MCR) improves atom economy and reduces the need for intermediate purification steps, saving time, energy, and solvents. nih.gov

Solvent-Free and Base-Free Conditions: Recent advances in amide bond formation, a key reaction in creating derivatives, have demonstrated syntheses that proceed under ambient temperature without the need for an external base or extensive workup, aligning perfectly with green chemistry goals. acs.org

By focusing on these unexplored avenues, the scientific community can unlock the full potential of the this compound scaffold, driving innovation in medicine, molecular imaging, and materials science for years to come.

Q & A

Q. What are the recommended synthetic routes for 5-(Piperazin-1-yl)pyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves coupling pyridin-2-amine derivatives with piperazine under optimized conditions. Key methods include:

  • Buchwald-Hartwig amination : Use Pd(PPh₃)₄ as a catalyst with Na₂CO₃ in DME:H₂O (10:1) at 150°C for 1 hour, yielding ~75% purity (analogous to methods for pyridin-4-yl derivatives) .
  • Base-mediated coupling : Reactions with chloropyridine derivatives (e.g., 6-chloropyridine-2-amine) in DMF at 90°C for 1 hour, achieving moderate yields but requiring careful pH control .

Q. Critical Factors :

  • Catalyst choice (e.g., Pd vs. Cu) impacts cross-coupling efficiency.
  • Solvent polarity and temperature influence reaction kinetics and byproduct formation .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystSolventTemperatureYield (%)Purity (%)
Buchwald-HartwigPd(PPh₃)₄DME:H₂O150°C7585
Base-mediatedNa₂CO₃DMF90°C6070

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for baseline separation of impurities (e.g., unreacted piperazine or chloropyridine residues) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of piperazine NH protons (δ 1.5–2.5 ppm) and pyridin-2-amine aromatic protons (δ 7.0–8.5 ppm) .
    • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 205.2) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···N interactions in the piperazine ring) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of this compound across different assays?

Methodological Answer: Contradictions often arise from assay-specific variables:

  • Solubility effects : Use DMSO stock solutions ≤0.1% to avoid solvent interference in cell-based assays .
  • Metabolic stability : Perform liver microsome assays (e.g., human/rat) to assess CYP450-mediated degradation, which may reduce bioavailability in vivo .
  • Receptor promiscuity : Screen against off-target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays to rule out nonspecific interactions .

Case Study :
Inconsistent IC₅₀ values in kinase inhibition assays were traced to variations in ATP concentrations (1 mM vs. 10 µM), highlighting the need for standardized assay conditions .

Q. What strategies optimize the stability of this compound under physiological or environmental conditions?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. The compound is stable at pH 4–8 but degrades in acidic (piperazine ring protonation) or alkaline (hydrolysis of pyridin-2-amine) conditions .
  • Photostability : Store in amber vials under nitrogen to prevent UV-induced radical formation .
  • Environmental fate : Use OECD guidelines (e.g., Test 307) to assess biodegradation in soil/water systems, noting that the piperazine moiety may persist due to low microbial activity .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

  • Core modifications :
    • Replace piperazine with morpholine or thiomorpholine to study ring size/heteroatom effects .
    • Introduce substituents (e.g., methyl, chloro) on the pyridine ring to modulate electronic properties .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .

Q. Table 2: SAR Trends in Analogues

DerivativeModificationBioactivity (IC₅₀, nM)Target
5-(Piperazin-1-yl)Parent compound250Kinase X
5-(Morpholin-1-yl)Oxygen substitution500Kinase X
5-(Thiomorpholin-1-yl)Sulfur substitution300Kinase X

Q. What methodologies address discrepancies in computational vs. experimental logP values for this compound?

Methodological Answer:

  • Experimental logP : Measure via shake-flask method (octanol/water) at 25°C, accounting for ionization (pKa ≈ 8.5 for piperazine NH) .
  • Computational adjustments : Apply correction factors in software like ChemAxon to account for protonation states underestimated in silico .

Q. Example :

  • Predicted logP (MarvinSketch): 1.2
  • Experimental logP: 1.8 (adjusted for 20% ionization at pH 7.4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.